5-Cyclopropoxy-4-fluoro-2-methoxypyridine
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Overview
Description
5-Cyclopropoxy-4-fluoro-2-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-fluoro-2-methoxypyridine can be achieved through various methods. One common approach involves the use of fluorinated pyridines as starting materials. The selective synthesis of fluoropyridines remains a challenging problem due to their reduced basicity and reactivity compared to their chlorinated and brominated analogues .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced fluorination techniques and reagents. For example, the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) has been applied in the synthesis of compounds possessing herbicidal activity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-4-fluoro-2-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions for these processes are typically mild and functional group tolerant.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction can produce a variety of substituted pyridines with different functional groups .
Scientific Research Applications
5-Cyclopropoxy-4-fluoro-2-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of biological systems due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-fluoro-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring enhances its electron-withdrawing properties, which can affect the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
5-Cyclopropoxy-4-fluoro-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to other fluoropyridines .
Properties
Molecular Formula |
C9H10FNO2 |
---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-9-4-7(10)8(5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MEBBRIHOCWDXQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)F)OC2CC2 |
Origin of Product |
United States |
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